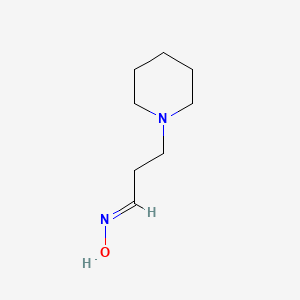
Dibenzyl-(2-isopropenyl-phenyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzyl-(2-isopropenyl-phenyl)-amine is an organic compound characterized by the presence of benzyl groups, an isopropenyl group, and an amine functional group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzyl-(2-isopropenyl-phenyl)-amine typically involves the reaction of benzyl chloride with 2-isopropenyl-phenylamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the benzyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process. The purification of the compound is typically achieved through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
Dibenzyl-(2-isopropenyl-phenyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into secondary or primary amines.
Substitution: The benzyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Amine oxides, nitroso derivatives.
Reduction: Secondary amines, primary amines.
Substitution: Various benzyl-substituted derivatives.
Aplicaciones Científicas De Investigación
Dibenzyl-(2-isopropenyl-phenyl)-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Dibenzyl-(2-isopropenyl-phenyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or RNA.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzylamine: Lacks the isopropenyl group, making it less sterically hindered and potentially less reactive.
2-Isopropenyl-phenylamine: Lacks the benzyl groups, resulting in different chemical and physical properties.
Benzylamine: Contains only one benzyl group, leading to different reactivity and applications.
Uniqueness
Dibenzyl-(2-isopropenyl-phenyl)-amine is unique due to the presence of both benzyl and isopropenyl groups, which confer distinct steric and electronic properties
Propiedades
Número CAS |
81051-11-8 |
|---|---|
Fórmula molecular |
C23H23N |
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
N,N-dibenzyl-2-prop-1-en-2-ylaniline |
InChI |
InChI=1S/C23H23N/c1-19(2)22-15-9-10-16-23(22)24(17-20-11-5-3-6-12-20)18-21-13-7-4-8-14-21/h3-16H,1,17-18H2,2H3 |
Clave InChI |
PFRFLVMGCXHMAH-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C1=CC=CC=C1N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Amino-6-fluoro-4H-benzo[D][1,3]oxazin-4-one](/img/structure/B13793057.png)







![7-Imino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one](/img/structure/B13793103.png)

![7-Oxabicyclo[4.1.0]hepta-2,4-diene-2-carbonitrile](/img/structure/B13793116.png)
![3-(p-Chlorophenyl)-7-hydroxy-2H-naphth[1,8-bc]oxepin-2-one](/img/structure/B13793117.png)
